Boc-(R)-alpha-(2-thiophenylmethyl)proline
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Overview
Description
Boc-®-alpha-(2-thiophenylmethyl)proline is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.40 g/mol . It is a derivative of proline, an amino acid, and features a thiophenylmethyl group attached to the alpha carbon. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(2-thiophenylmethyl)proline typically involves the protection of the amino group of proline with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the thiophenylmethyl group at the alpha position. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Using thiophenylmethyl halides in the presence of a base to introduce the thiophenylmethyl group.
Reductive Amination: Reacting proline with thiophenylmethyl aldehyde in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for Boc-®-alpha-(2-thiophenylmethyl)proline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(2-thiophenylmethyl)proline can undergo various chemical reactions, including:
Oxidation: The thiophenylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The thiophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino proline derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-®-alpha-(2-thiophenylmethyl)proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(2-thiophenylmethyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophenylmethyl group can enhance binding affinity and selectivity towards these targets, while the Boc group provides protection during synthetic transformations. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Boc-®-alpha-(2-phenylmethyl)proline: Similar structure but with a phenylmethyl group instead of a thiophenylmethyl group.
Boc-®-alpha-(2-furanylmethyl)proline: Contains a furanylmethyl group instead of a thiophenylmethyl group.
Uniqueness
Boc-®-alpha-(2-thiophenylmethyl)proline is unique due to the presence of the thiophenylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-8-5-7-15(16,12(17)18)10-11-6-4-9-21-11/h4,6,9H,5,7-8,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYQQTCCFAWKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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